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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

Technical Guide: Quinazolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Quinazolin-7-amine, a heterocyclic organic compound, is a member of the quinazoline family,
which is recognized for its significant role in medicinal chemistry and drug discovery. The core
structure features a fused benzene and pyrimidine ring system, with an amine group
substituted at the 7-position.

Identifier Value Reference
CAS Number 101421-73-2 [1]
Molecular Formula CsH7Ns3 [1]
Molecular Weight 145.16 g/mol

IUPAC Name quinazolin-7-amine

Quantitative Data Summary

Direct quantitative biological data for the parent compound, Quinazolin-7-amine, is limited in
publicly accessible literature. However, derivatives of 7-aminoquinazoline have been
synthesized and evaluated for various biological activities, particularly as anticancer and
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anticonvulsant agents. The following table summarizes representative data for 7-

aminoquinazoline derivatives.

Compound Biological Quantitative Cell
o] . Reference
Type Activity Measurement Line/Model
7-substituted- ) Various human
ICso values in the )
4(3H)- ) ) cancer cell lines
) ) Anticancer micromolar [2]
quinazolinone (e.g., MCF-7,
o range
derivatives A549, SW-480)
2-amino-7-amide )
) ) o ICso values inthe  Enzyme and cell-
quinazoline ERK1/2 Inhibition [1]
o nanomolar range  based assays
derivatives
7-substituted-
Demonstrated
4(3H)- . o .
Anticonvulsant activity in animal Mice [3]

guinazolinone

derivatives

models

Signaling Pathway Involvement: Inhibition of the

ERK/MAPK Pathway

Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular

signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein

Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers,

making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK

pathway is associated with increased cell proliferation, differentiation, and survival.

The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the

point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act

by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.
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Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent Quinazolin-7-amine is not
readily available in the cited literature, a general and widely used method for the synthesis of
the quinazolinone core, a common scaffold for 7-aminoquinazoline derivatives, is the
Niementowski quinazoline synthesis.

Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol describes a general procedure for the condensation of an anthranilic acid with an
amide to form the quinazolinone ring system.

Materials:

e Substituted anthranilic acid

o Amide (e.g., formamide, acetamide)

» High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions
» Reaction vessel with a condenser and thermometer

e Heating mantle or oil bath

« Filtration apparatus

e Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

¢ Reaction Setup: A mixture of the substituted anthranilic acid and an excess of the amide is
placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-
boiling point solvent.

e Heating: The reaction mixture is heated to a high temperature, typically in the range of 130-
200°C, and maintained for several hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a
solvent was used, it is removed under reduced pressure. The crude product often solidifies
upon cooling.

 Purification: The crude product is triturated with a suitable solvent (e.g., water, diethyl ether)
to remove unreacted starting materials and byproducts. The solid is then collected by
filtration.

o Recrystallization: Further purification is achieved by recrystallization from an appropriate
solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.

o Characterization: The structure and purity of the final compound are confirmed by analytical
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy.

Experimental Workflow: Anticancer Activity
Screening

The following workflow outlines a typical procedure for evaluating the in vitro anticancer activity
of newly synthesized quinazoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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